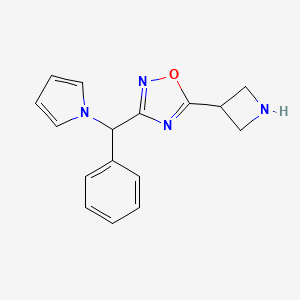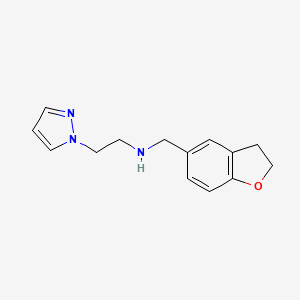
Mal-PEG8-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-Propargyl is a compound that combines a maleimide group with a polyethylene glycol (PEG) chain and a terminal propargyl group. The maleimide group is known for its reactivity with thiol groups, while the PEG chain enhances the solubility of the compound in aqueous media. The terminal propargyl group allows for further functionalization through click chemistry reactions with azide-bearing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Propargyl typically involves the following steps:
PEGylation: The PEG chain is introduced by reacting a PEG derivative with a maleimide compound. This step often uses reagents like N-hydroxysuccinimide (NHS) esters to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-Propargyl undergoes several types of chemical reactions:
Michael Addition: The maleimide group reacts with thiol groups to form stable thioether bonds.
Click Chemistry: The terminal propargyl group reacts with azide-bearing compounds to form triazole linkages.
Common Reagents and Conditions
Michael Addition: Typically involves thiol-containing compounds and is carried out under mild conditions.
Click Chemistry: Uses copper(I) catalysts and azide-containing reagents under ambient conditions.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Scientific Research Applications
Mal-PEG8-Propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Mal-PEG8-Propargyl involves its functional groups:
Maleimide Group: Reacts with thiol groups through a Michael addition reaction, forming stable thioether bonds.
Propargyl Group: Engages in click chemistry reactions with azide-bearing compounds, forming triazole linkages.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG8-Propargyl: Similar structure but includes a pomalidomide-based cereblon ligand.
Propargyl-PEG1-Acid: Contains a shorter PEG chain and a terminal carboxylic acid group.
Uniqueness
Mal-PEG8-Propargyl is unique due to its combination of a maleimide group, an 8-unit PEG chain, and a terminal propargyl group. This structure provides enhanced solubility, reactivity, and versatility in various applications .
Properties
Molecular Formula |
C23H37NO10 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H37NO10/c1-2-6-27-8-10-29-12-14-31-16-18-33-20-21-34-19-17-32-15-13-30-11-9-28-7-5-24-22(25)3-4-23(24)26/h1,3-4H,5-21H2 |
InChI Key |
HBLAYHORGYLSED-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
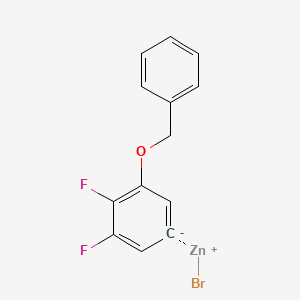
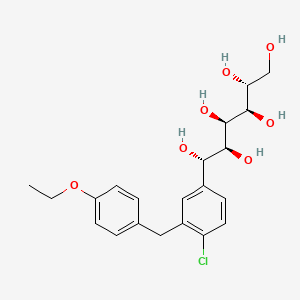
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
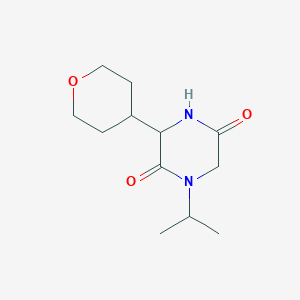
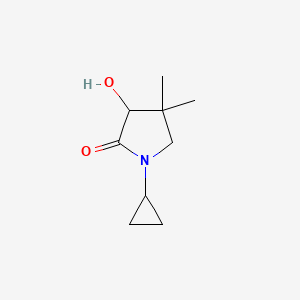
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
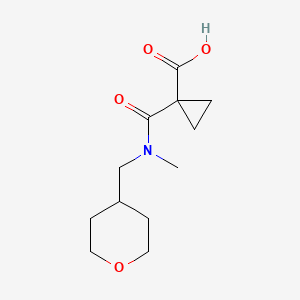
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
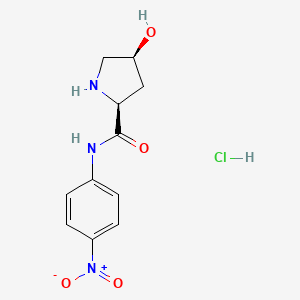
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
